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Compound of Interest

Compound Name: 1H-Benzo(a)carbazole

Cat. No.: B14716123

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(a)carbazole is a polycyclic aromatic hydrocarbon containing a carbazole moiety. This
document provides a comprehensive overview of its physical properties, with a focus on the
available data for its most stable tautomer, 11H-Benzo(a)carbazole. Due to the tautomeric
nature of this compound, data specifically for the 1H-Benzo(a)carbazole isomer is limited in
the scientific literature. The information presented herein is intended to serve as a valuable
resource for professionals in research and drug development.

Tautomerism of Benzo(a)carbazole

Benzo(a)carbazole exists as tautomers, with the hydrogen atom on the nitrogen being able to
shift to a carbon atom. The two primary tautomers are 1H-Benzo(a)carbazole and 11H-
Benzo(a)carbazole. The 11H-isomer is generally considered to be the more stable and is the
form for which most experimental data is available.

Caption: Tautomeric relationship between 1H- and 11H-Benzo(a)carbazole.

Physical and Chemical Properties of 11H-
Benzo(a)carbazole
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The following table summarizes the key physical and chemical properties reported for 11H-
Benzo(a)carbazole.

Property Value

Molecular Formula CieH11N

Molecular Weight 217.27 g/mol

Melting Point 226-231 °C

Boiling Point 456 °C (estimated)

Solubility Slightly soluble in Acetonitrile and DMSO.
Appearance Powder to crystal

pKa 17.00 + 0.30 (Predicted)

Amax (UV-Vis) 354 nm (in Ethanol)

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of carbazole
derivatives are outlined below. These are generalized protocols that can be adapted for 11H-
Benzo(a)carbazole.

Melting Point Determination

The melting point of a solid can be determined by packing a small amount of the powdered
substance into a capillary tube, which is then attached to a thermometer and placed in a
heating apparatus, such as a Mel-Temp apparatus or a Thiele tube. The sample is heated
slowly, and the temperature range from the first appearance of liquid to the complete
liquefaction of the solid is recorded as the melting point. For an unknown compound, a
preliminary rapid heating can be performed to determine an approximate melting point,
followed by a slower, more precise measurement.

Solubility Determination
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The solubility of polycyclic aromatic compounds like benzo(a)carbazole can be determined
using methods such as the dynamic coupled column liquid chromatographic (DCCLC)
technique. This method involves generating a saturated solution of the compound in the solvent
of interest and then quantitatively analyzing the concentration of the dissolved compound using
high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy

UV-Visible absorption spectra are recorded using a double beam spectrophotometer. A dilute
solution of the compound (typically around 10=> M to prevent aggregation) is prepared in a
suitable solvent (e.g., ethanol, acetonitrile). The solution is placed in a quartz cuvette, and the
absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength
of maximum absorbance (Amax) is a characteristic property of the compound.

Fluorescence Spectroscopy

Fluorescence spectra are obtained using a fluorescence spectrophotometer. A dilute solution of
the compound is excited at a specific wavelength (often at or near the Amax from the UV-Vis
spectrum), and the emitted light is scanned over a range of higher wavelengths. The resulting
spectrum shows the intensity of fluorescence at each emission wavelength. For polycyclic
aromatic hydrocarbons, this technique is highly sensitive and can be used for both qualitative
and quantitative analysis.

Putative Metabolic Pathway

While the specific metabolic pathways of 1H-Benzo(a)carbazole are not extensively
documented, it is likely to undergo metabolism similar to other carbazoles and polycyclic
aromatic hydrocarbons. The primary route of metabolism is expected to involve cytochrome
P450 (CYP) enzymes, leading to the formation of hydroxylated and epoxide metabolites, which
can then be conjugated and excreted.
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Caption: A putative metabolic pathway for Benzo(a)carbazole.

Conclusion

This technical guide provides a summary of the known physical properties of 11H-
Benzo(a)carbazole, the more stable tautomer of 1H-Benzo(a)carbazole. The provided
experimental protocols offer a foundation for researchers to conduct their own characterization
of this and related compounds. The proposed metabolic pathway, based on analogous
molecules, serves as a starting point for further toxicological and pharmacological
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investigations. As a compound of interest in various scientific fields, a deeper understanding of
the properties of benzo(a)carbazole is crucial for its potential applications.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of Benzo(a)carbazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14716123#what-are-the-physical-properties-of-1h-
benzo-a-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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